molecular formula C10H14IN B1280844 2-Tert-butyl-4-iodoaniline CAS No. 881057-14-3

2-Tert-butyl-4-iodoaniline

Cat. No. B1280844
M. Wt: 275.13 g/mol
InChI Key: CLQKQJQWOHPTSF-UHFFFAOYSA-N
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Patent
US08748443B2

Procedure details

In a 500 mL round-bottomed flask was combined 2-tert-butylaniline (7.46 g, 50 mmol) and sodium bicarbonate (7.56 g, 90 mmol) in water (50 mL). The mixture was cooled to 0° C. and iodine (12.69 g, 50.0 mmol) was added portion-wise over 20 minutes. The mixture was stirred for 16 hours at room temperature, partitioned between ethyl acetate and 10% aqueous sodium thiosulfate and stirred vigorously for 20 minutes. The ethyl acetate layer was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give a dark oil that was purified on an Isco 120 g silica cartridge eluting with ethyl acetate/hexane (0% to 10%) to give the title compound.
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Quantity
12.69 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7])([CH3:4])([CH3:3])[CH3:2].C(=O)(O)[O-].[Na+].[I:17]I>O>[C:1]([C:5]1[CH:11]=[C:10]([I:17])[CH:9]=[CH:8][C:6]=1[NH2:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
7.46 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=CC=C1
Step Two
Name
Quantity
7.56 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
12.69 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL round-bottomed flask was combined
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 10% aqueous sodium thiosulfate
STIRRING
Type
STIRRING
Details
stirred vigorously for 20 minutes
Duration
20 min
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark oil that
CUSTOM
Type
CUSTOM
Details
was purified on an Isco 120 g silica cartridge
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (0% to 10%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(N)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.